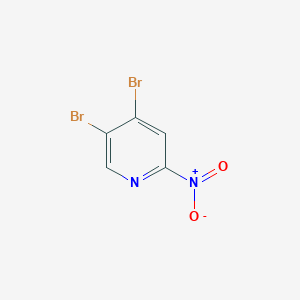

4,5-Dibromo-2-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2Br2N2O2 |

|---|---|

Molecular Weight |

281.89 g/mol |

IUPAC Name |

4,5-dibromo-2-nitropyridine |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |

InChI Key |

UPHLBOFWSUHBLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1[N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dibromo 2 Nitropyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4,5-Dibromo-2-nitropyridine involves the logical disconnection of the target molecule into simpler, more readily available precursors. The primary bonds for disconnection are the carbon-nitro (C-NO₂) bond and the two carbon-bromo (C-Br) bonds. This leads to two principal synthetic pathways:

Pathway A: Nitration of a Dibromopyridine Precursor. This approach involves the disconnection of the C-NO₂ bond, identifying a dibromopyridine as the immediate precursor. The key challenge in this pathway is the synthesis of the correct dibromopyridine isomer, namely 3,4-dibromopyridine, and the subsequent regioselective introduction of the nitro group at the C-2 position.

Pathway B: Dibromination of a Nitropyridine Precursor. This alternative route involves disconnecting the two C-Br bonds, pointing to 2-nitropyridine as the starting material. However, this pathway is generally considered less feasible. The nitro group is a powerful deactivating and meta-directing substituent. In an electrophilic aromatic substitution reaction on 2-nitropyridine, the incoming electrophiles (bromine) would be directed to the C-3 and C-5 positions, not the desired C-4 and C-5 positions.

Considering the directing effects of the substituents, Pathway A represents the more plausible and strategic approach for the synthesis of this compound. The forward synthesis would therefore focus on preparing 3,4-dibromopyridine and then performing a selective nitration.

Precursor Selection and Starting Material Considerations for Regioselective Synthesis

The selection of an appropriate precursor is critical for achieving the desired regiochemistry in the final product. Based on the retrosynthetic analysis, 3,4-dibromopyridine is the most logical key precursor for the synthesis of this compound via electrophilic nitration.

The rationale for selecting 3,4-dibromopyridine is based on the directing effects of the substituents in the final nitration step. The pyridine (B92270) nitrogen atom strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C-3 and C-5). youtube.comquimicaorganica.orgquora.com The bromine atoms are also deactivating but are ortho-, para-directors. libretexts.org In 3,4-dibromopyridine, the C-2 and C-6 positions are ortho to the C-3 bromine, and the C-5 position is para to the C-4 bromine. The combination of these electronic influences is expected to direct the incoming nitronium ion (NO₂⁺) to the C-2 position, which is meta to the ring nitrogen and ortho to the bromine at C-3, leading to the desired this compound.

Starting materials for the synthesis of the 3,4-dibromopyridine precursor itself must be carefully chosen, as direct dibromination of pyridine is often unselective. google.com Common strategies involve multi-step sequences starting from substituted pyridines, such as aminopyridines, which allow for controlled introduction of halogens via reactions like the Sandmeyer reaction.

Dibromination Strategies for Pyridine Ring Systems

The synthesis of the key 3,4-dibromopyridine precursor requires specific dibromination strategies, as direct electrophilic bromination of pyridine is challenging and typically yields a mixture of products. google.com Achieving a specific pattern like 3,4-disubstitution often necessitates a more controlled, multi-step approach.

Regioselective Bromination Techniques and Their Optimization

Regioselective bromination of the pyridine ring can be achieved by starting with a pre-functionalized pyridine. A common and effective strategy involves the use of aminopyridines, where the activating amino group can direct the bromination before being removed or converted. For instance, the synthesis of 5-bromo-2-aminopyridine is achieved with high regioselectivity by treating 2-aminopyridine (B139424) with N-Bromosuccinimide (NBS). chemicalbook.comacs.org

To obtain the 3,4-dibromo isomer, a potential route could start from 3-aminopyridine or 4-aminopyridine, followed by a sequence of bromination and diazotization/substitution reactions. For example, the synthesis of 3,5-dibromo-4-aminopyridine can be achieved by treating 4-aminopyridine with NBS. google.com This intermediate can then undergo a Sandmeyer-type reaction to replace the amino group with a second bromine atom, although in this specific case it was used to introduce iodine. google.com This highlights the principle of using an amino group to control bromination patterns, which can then be removed or replaced.

Another advanced technique involves the generation of pyridyne intermediates. A reported method for the 3,4-difunctionalization of pyridines proceeds via a 3,4-pyridyne intermediate generated from 3-chloropyridine derivatives, allowing for the regioselective introduction of substituents at the C-3 and C-4 positions. nih.gov

Influence of Reaction Conditions and Catalyst Systems on Bromination Efficiency

The efficiency and selectivity of bromination are highly dependent on the chosen reagents and reaction conditions.

| Factor | Influence on Bromination | Examples |

| Brominating Agent | Determines reactivity. Br₂ is highly reactive and can be unselective. NBS is a milder source of electrophilic bromine, often leading to higher regioselectivity. acs.org | Br₂ in oleum, N-Bromosuccinimide (NBS) in acetonitrile. |

| Solvent | Can influence the reactivity of the brominating agent and the substrate. | Acetonitrile is commonly used for NBS brominations. chemicalbook.comacs.org |

| Temperature | Lower temperatures (e.g., 0–5 °C) are often used to control the reaction rate and minimize side-product formation. chemicalbook.comacs.org | Bromination of 2-aminopyridine is conducted at 0-5 °C. acs.org |

| Catalyst | Lewis acids or other catalysts can be used to polarize the Br-Br bond, increasing the electrophilicity of bromine, but may not be necessary for activated rings (e.g., aminopyridines). | Not typically required for bromination of activated aminopyridines. |

Table 1: Factors Influencing Pyridine Bromination

The optimization of these parameters is crucial for maximizing the yield of the desired isomer and minimizing the formation of impurities, such as over-brominated products.

Nitration Pathways and Control of Positional Selectivity

The final step in the proposed synthesis is the electrophilic aromatic nitration of the 3,4-dibromopyridine precursor. The pyridine ring is inherently electron-deficient and, when protonated under strong acidic conditions, becomes even more deactivated towards electrophilic attack, making nitration difficult. researchgate.net

Electrophilic Aromatic Nitration Modifications and Reagent Selectivity

Direct nitration of pyridine requires harsh conditions, typically employing a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the reaction is governed by the combined directing effects of the ring nitrogen and the existing bromo substituents.

Pyridine Nitrogen: Strongly deactivating and a meta-director. youtube.comquimicaorganica.org

Bromo Groups (at C-3 and C-4): Deactivating via induction but ortho-, para-directing via resonance. libretexts.org

In the nitration of 3,4-dibromopyridine, the potential sites for electrophilic attack are C-2, C-5, and C-6.

Attack at C-2: Directed ortho by the C-3 bromine and meta by the ring nitrogen.

Attack at C-5: Directed para by the C-4 bromine and meta by the ring nitrogen.

Attack at C-6: Directed ortho by the C-5 bromine (if present) and ortho to the ring nitrogen (disfavored).

The formation of the Wheland intermediate (σ-complex) is the rate-determining step. nih.gov Attack at positions ortho or para to the nitrogen (C-2, C-4, C-6) results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is extremely unfavorable. youtube.comquora.com Therefore, substitution is strongly favored at the meta positions (C-3, C-5). In the case of 3,4-dibromopyridine, the C-2 and C-5 positions are both viable. However, the C-2 position is sterically less hindered than the C-5 position which is flanked by the C-4 bromine and the C-6 hydrogen. This combination of electronic and steric factors favors the nitration at the C-2 position to yield the target this compound.

| Reagent System | Function | Typical Conditions |

| HNO₃ / H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. H₂SO₄ protonates HNO₃. | Concentrated or fuming acids, elevated temperatures. |

| N₂O₅ | A potent nitrating agent, can be used in alternative procedures, sometimes followed by treatment with NaHSO₃ to achieve 3-nitration. researchgate.netntnu.no | Often used in organic solvents. |

Table 2: Common Nitrating Agents for Pyridine Systems

Careful control of reaction temperature and time is necessary to achieve mono-nitration and prevent the formation of undesired byproducts.

Alternative Nitration Methodologies for Pyridine Scaffolds

The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the electron-withdrawing nitrogen atom, which is protonated under harsh acidic conditions. Consequently, a variety of alternative methodologies have been developed to achieve nitration of pyridine scaffolds under milder or more selective conditions.

| Nitration Method | Reagents | Key Features & Applications |

| Mixed Acid | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | The traditional method, often requiring high temperatures. Generally results in low yields for unsubstituted pyridine but can be effective for pyridines with activating substituents. |

| Nitric Acid in Anhydride | Nitric Acid (HNO₃) in Trifluoroacetic Anhydride ((CF₃CO)₂O) | Provides a less harsh alternative to mixed acid, capable of nitrating various pyridine derivatives at the 3-position in moderate to good yields. rsc.org |

| N-Oxide Activation | 1. Oxidation to Pyridine-N-oxide 2. Nitration (e.g., with HNO₃/H₂SO₄) | The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The N-oxide can be subsequently removed if desired. Nitration of pyridine-N-oxide is easier than that of pyridine itself. google.com |

| Dinitrogen Pentoxide | Dinitrogen Pentoxide (N₂O₅) followed by aqueous Sodium Bisulfite (NaHSO₃) | Known as Bakke's procedure, this method can achieve nitration at the 3-position through a mechanism involving an N-nitropyridinium intermediate. |

These alternative methods offer chemists a toolkit to introduce a nitro group onto a pyridine ring where the classical mixed-acid approach is ineffective. The choice of method depends on the existing substituents on the pyridine scaffold and the desired regioselectivity.

Multistep Synthesis Approaches and Evaluation of Overall Efficiency and Scalability

The production of a polysubstituted heterocycle like this compound is inherently a multistep process. Evaluating the efficiency and scalability of such a sequence is critical for its practical application, moving from laboratory-scale synthesis to potential industrial production.

Scalability: Scaling up a synthesis from grams to kilograms presents numerous challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous or inefficient in a large reactor.

Mass Transfer: Ensuring efficient mixing of reagents becomes more difficult in larger volumes.

Reagent Handling: The safe handling and addition of large quantities of hazardous reagents require specialized equipment and protocols. For example, the large-scale use of bromine, a corrosive and toxic liquid, requires careful engineering controls. google.com

Purification: Methods like column chromatography that are feasible in the lab are often impractical and costly for large-scale production. Crystallization, distillation, or extraction are preferred.

Process Intensification: To address scalability challenges, modern chemical manufacturing increasingly employs process intensification strategies, such as continuous flow chemistry. In a flow reactor, reagents are pumped through a tube where they mix and react. This approach offers superior control over reaction parameters, enhanced safety, and can lead to higher yields and purity. For a multistep synthesis, individual flow reactors can be linked together, telescoping multiple steps into a single, continuous operation and minimizing the need for isolation and purification of intermediates.

Green Chemistry Principles in Synthetic Route Design and Process Intensification

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety and efficiency.

| Green Chemistry Principle | Application in Synthesis Design |

| Waste Prevention | Optimize reactions to maximize yield and minimize byproducts. Telescoping reactions in a flow process can eliminate waste from intermediate work-ups. |

| Atom Economy | Design syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often more atom-economical than those using stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents with safer alternatives. For example, using N-Bromosuccinimide (NBS) for bromination is often safer than using elemental bromine. acs.org |

| Safer Solvents and Auxiliaries | Choose solvents with lower toxicity, environmental persistence, and energy requirements for removal. Where possible, solvent-free reactions should be considered. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. |

| Use of Catalysis | Employ catalysts in place of stoichiometric reagents to reduce waste and enable milder reaction conditions. |

Process intensification through techniques like continuous flow manufacturing aligns well with green chemistry principles. The small reactor volumes improve safety, precise temperature control enhances energy efficiency, and the integration of steps reduces waste from intermediate purification.

Purification Techniques and Isolation of Synthetic Intermediates

The isolation and purification of intermediates and the final product are critical for obtaining this compound of the required purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Common Purification Techniques:

Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor. The final product can be obtained by filtration. google.com

Distillation: For liquid intermediates or products, particularly those with different boiling points from impurities, distillation (often under reduced pressure to prevent decomposition) can be an effective purification method.

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, such as an organic solvent and water. Adjusting the pH can be used to separate acidic or basic compounds.

Chromatography:

Column Chromatography: While common in the lab for separating complex mixtures, its use of large solvent volumes and solid supports makes it less ideal for large-scale production.

Preparative High-Performance Liquid Chromatography (HPLC): Used for high-purity separations, typically on a smaller scale.

pH-Zone-Refining Counter-Current Chromatography: A specialized liquid-liquid chromatography technique that has been successfully used for separating pyridine derivatives.

The purification of brominated pyridines often involves an initial work-up where the reaction mixture is neutralized (e.g., with sodium hydroxide solution) and then extracted with an organic solvent. google.com The crude product obtained after solvent evaporation can then be further purified by recrystallization or other techniques as needed.

Chemical Reactivity and Transformation Studies of 4,5 Dibromo 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group and two halogen atoms on the pyridine (B92270) ring makes 4,5-dibromo-2-nitropyridine a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility as a versatile intermediate in organic synthesis.

The bromine atoms at the C4 and C5 positions of this compound are susceptible to displacement by a wide range of nucleophiles. These reactions typically proceed under mild conditions, a testament to the high degree of activation conferred by the nitro group.

Amines: Reactions with amines, such as ammonia (B1221849) and primary or secondary amines, lead to the formation of the corresponding amino-substituted nitropyridines. For instance, treatment with an amine in a polar aprotic solvent like dimethylformamide (DMF) can readily displace one or both bromine atoms.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can react with this compound to yield thioether derivatives. These reactions are valuable for introducing sulfur-containing functional groups into the pyridine core. cas.cn

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to displace the bromine atoms, forming the corresponding alkoxy-substituted nitropyridines. These ether linkages are common structural motifs in many biologically active molecules.

The general scheme for these SNAr reactions can be represented as follows:

Figure 1: General representation of a nucleophilic aromatic substitution reaction on this compound.

The reactivity and regioselectivity of SNAr reactions on this compound are profoundly influenced by the electronic effects of the nitro group and the bromine atoms.

Activation by the Nitro Group: The paramount activating group is the nitro (NO₂) group at the C2 position. As a powerful electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate, the key intermediate in SNAr reactions, thereby stabilizing it and lowering the activation energy of the reaction. This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group.

Role of Bromine Atoms: The bromine atoms themselves are electron-withdrawing through induction, which further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. smolecule.com They also serve as excellent leaving groups in the substitution reaction.

Regioselectivity: In this compound, the nitro group at C2 activates the C4 and C5 positions for nucleophilic attack. The incoming nucleophile will preferentially attack the position that leads to the most stable Meisenheimer intermediate. The relative stability of these intermediates can be influenced by both electronic and steric factors. Quantum mechanical calculations are often employed to predict the regioselectivity in such systems. wuxibiology.comwuxiapptec.com Generally, the position para to the nitro group (C5) is highly activated. However, the attack at the C4 position is also feasible, and the outcome can sometimes be a mixture of products, depending on the nucleophile and reaction conditions.

The synergistic effect of the nitro group and the two bromine atoms makes this compound a highly reactive and versatile building block for creating complex, functionalized pyridine derivatives. smolecule.com

The kinetics of SNAr reactions involving this compound are typically favorable due to the strong activation provided by the nitro group. The reactions often proceed at a reasonable rate at or below room temperature. The rate of reaction is dependent on several factors, including the concentration of the reactants, the nature of the solvent, and the nucleophilicity of the attacking species.

Electrophilic Reaction Pathways and Their Limitations on the Pyridine Nucleus

The pyridine ring in this compound is severely deactivated towards electrophilic aromatic substitution (EAS). This deactivation is a cumulative effect of the electron-withdrawing nature of the ring nitrogen atom, the two bromine atoms, and, most significantly, the powerful electron-withdrawing nitro group. smolecule.com

Electrophilic attack on the pyridine ring requires the ring to act as a nucleophile. In this compound, the electron density of the ring is greatly diminished, making it a very poor nucleophile. Consequently, typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under standard conditions. ambeed.com Forcing such reactions would require extremely harsh conditions, which would likely lead to degradation of the molecule rather than the desired substitution.

Therefore, the synthetic utility of this compound is almost exclusively centered on its reactivity as an electrophile in SNAr reactions and transformations of the nitro group itself.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key pathway to a different class of substituted pyridines.

The selective reduction of the nitro group to an amino group is a common and important transformation. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical properties of the pyridine ring. The resulting 4,5-dibromo-2-aminopyridine is a valuable intermediate for further functionalization, for example, through diazotization reactions or by utilizing the nucleophilic character of the amino group.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. ambeed.com

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used for this transformation.

The choice of reducing agent can be critical to avoid the reduction of the bromine atoms (hydrodehalogenation), although the C-Br bonds are generally stable under many nitro reduction conditions. The selective reduction of the nitro group opens up a wide range of synthetic possibilities, allowing for the introduction of new functional groups and the construction of complex molecular architectures.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | ||

| Amination | R₂NH, polar aprotic solvent | 4- and/or 5-amino-substituted nitropyridine |

| Thiolation | RSH/base, polar aprotic solvent | 4- and/or 5-thioether-substituted nitropyridine |

| Alkoxylation | ROH/base, polar aprotic solvent | 4- and/or 5-alkoxy-substituted nitropyridine |

| Electrophilic Aromatic Substitution (EAS) | ||

| Nitration/Halogenation/Sulfonation | Standard electrophilic reagents | Generally no reaction due to severe ring deactivation |

| Reduction of Nitro Group | ||

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 4,5-dibromo-2-aminopyridine |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | 4,5-dibromo-2-aminopyridine |

Catalytic Hydrogenation Applications and Catalyst Performance

Catalytic hydrogenation is a primary method for the reduction of the nitro group in nitroaromatic compounds. In the case of this compound, this transformation is crucial for accessing the corresponding aminopyridine, a valuable building block for more complex molecules.

The selective reduction of the nitro group to an amine (-NH2) can be accomplished without affecting the bromine atoms. A common and effective method involves the use of hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol. This process typically proceeds under controlled pressure and temperature to ensure high chemoselectivity and yield. For analogous compounds like 3,5-dibromo-4-nitropyridine-N-oxide, catalytic hydrogenation using H₂ and Pd/C has been shown to effectively reduce the nitro group while leaving the bromo substituents intact. The resulting 4,5-dibromo-2-aminopyridine is an important intermediate for further functionalization, including subsequent cross-coupling reactions. nih.gov

Alternative reduction methods, such as using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), are also employed for nitro-to-amine conversions, though catalyst performance and substrate compatibility can vary. For many applications, catalytic hydrogenation is preferred due to its cleaner reaction profile and avoidance of stoichiometric metallic reagents. researchgate.net The efficiency of the hydrogenation is dependent on factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent choice.

Cross-Coupling Reactions for C-C Bond Formation

The bromine atoms at the C4 and C5 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing complex molecular architectures from simple precursors. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom influences the reactivity of the C-Br bonds, often facilitating oxidative addition to the palladium catalyst.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. libretexts.org For di- or polyhalogenated pyridines, the regioselectivity of the coupling is a key consideration. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgbeilstein-journals.org

In substrates like this compound, the electronic environment dictates the reactivity of the two C-Br bonds. The presence of the electron-withdrawing nitro group at the C2 position significantly influences the electrophilicity of the pyridine ring, which can affect the site of initial coupling. nih.gov Studies on similar di- and tri-brominated pyridines show that the reaction can be controlled to achieve mono- or di-arylation by carefully selecting the reaction conditions, catalyst, and stoichiometry of the boronic acid. beilstein-journals.org For instance, in related systems, the coupling often occurs preferentially at the position most activated by the ring's electronic properties. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates, as specific data for this compound was not found in the provided search results.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Aryl-5-bromo-2-nitropyridine |

| This compound | Arylboronic acid (2 equiv.) | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4,5-Diaryl-2-nitropyridine |

The Sonogashira reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgmdpi.com The reaction is invaluable for synthesizing arylalkynes, which are important precursors in many areas of organic chemistry. researchgate.netscirp.org

For this compound, Sonogashira coupling offers a pathway to introduce alkynyl substituents. Research on analogous substrates like 2-bromo-5-nitropyridine (B18158) has shown successful coupling with various terminal acetylenes using palladium catalysts. researchgate.net The reaction conditions, including the choice of catalyst, co-catalyst (typically a copper(I) salt like CuI), base (e.g., an amine like triethylamine (B128534) or diisopropylethylamine), and solvent, are critical for achieving high yields. mdpi.com The presence of the nitro group can enhance the reactivity of the halide, potentially allowing the reaction to proceed under milder conditions. researchgate.net Nickel-based catalyst systems have also been developed as an alternative to palladium for Sonogashira couplings. nih.gov

Table 2: Representative Sonogashira Coupling Conditions This table is illustrative and based on general knowledge of Sonogashira reactions on similar substrates, as specific data for this compound was not found in the provided search results.

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 5-Bromo-2-nitro-4-(phenylethynyl)pyridine |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 5-Bromo-2-nitro-4-((trimethylsilyl)ethynyl)pyridine |

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comlibretexts.org This reaction provides a powerful method for the arylation or vinylation of alkenes. uwindsor.ca The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

The reaction of this compound in a Heck reaction would involve coupling at one or both of the C-Br positions with an alkene, such as an acrylate (B77674) or styrene (B11656) derivative. The presence of electron-withdrawing groups on the aryl halide, like the nitro group in the substrate, generally accelerates the initial oxidative addition step. rug.nl While the classical Heck reaction uses aryl or vinyl halides, newer variations have expanded the scope to include other electrophiles, and even denitrative versions have been developed where a nitro group itself is replaced. nih.govrsc.org The regioselectivity and stereoselectivity of the alkene product are key aspects controlled by the specific catalyst, ligands, and reaction conditions employed. uwindsor.ca

Beyond Suzuki and Sonogashira, other cross-coupling reactions are instrumental in C-C bond formation.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.orgwikipedia.org The reaction is catalyzed by nickel or palladium complexes and allows for the coupling of sp³, sp², and sp carbon centers. wikipedia.org For a substrate like this compound, reaction with an organozinc reagent (e.g., Aryl-ZnCl) in the presence of a catalyst like Pd(PPh₃)₄ or a more modern system with specialized ligands (e.g., XPhos) would yield the corresponding arylated pyridine. researchgate.net While highly effective, the utility of Negishi coupling can be limited by the air and moisture sensitivity of the organozinc reagents.

The Stille coupling employs organotin reagents (organostannanes). This method is also palladium-catalyzed and is known for its tolerance of a wide array of functional groups. orgsyn.org A key drawback is the toxicity of the organotin compounds and byproducts, which can complicate purification. orgsyn.org

The choice between these coupling variants often depends on the specific substrate, desired functional group tolerance, and practical considerations like reagent availability and toxicity. libretexts.orgorgsyn.org

The success of any cross-coupling reaction hinges on the careful selection and optimization of the catalytic system and reaction parameters.

Catalyst Systems: Palladium(0) is the active catalytic species, often generated in situ from a more stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂. libretexts.org Pre-formed Pd(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ are also common. rug.nl In recent years, catalyst development has focused on creating more active and stable systems, sometimes using nickel, which can be a more cost-effective alternative to palladium for certain transformations. rug.nlwikipedia.org

Ligand Effects: Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. rug.nl Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) have been widely used. uwindsor.ca However, the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has revolutionized cross-coupling chemistry. nih.govscispace.com These advanced ligands can dramatically increase reaction rates, improve yields, expand substrate scope to include less reactive halides (like chlorides), and influence selectivity. nih.govrug.nl For instance, using a catalyst system with multiple ligands can sometimes manifest the best properties of each individual ligand system. scispace.com

Reaction Parameters: Key parameters that must be optimized include:

Base: The choice of base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or alkoxides like NaOt-Bu) is critical, particularly in Suzuki-Miyaura and Sonogashira reactions, as it participates directly in the catalytic cycle. libretexts.org

Solvent: The solvent (e.g., toluene, dioxane, THF, DMF) can significantly affect catalyst solubility, stability, and reaction kinetics.

Temperature: Reaction temperatures can range from room temperature to high-temperature reflux conditions, depending on the reactivity of the substrates and the activity of the catalyst. nih.govscirp.org

Additives: Sometimes, additives like halide salts (e.g., n-Bu₄NBr) are used to improve catalyst stability and turnover numbers. uwindsor.ca

Metalation and Organometallic Reagent Formation (e.g., Lithiation, Grignard Formation)

The formation of organometallic reagents from this compound is governed by the electronic activation of the carbon-bromine bonds. The strong electron-withdrawing nature of the 2-nitro group significantly influences which bromine atom undergoes metal-halogen exchange.

Lithiation and Grignard Reagent Formation: In dihalopyridines, metal-halogen exchange typically occurs at the most electrophilic carbon center. For this compound, the bromine atom at the C-4 position is anticipated to be more reactive towards metalation than the bromine at C-5. This is because the C-4 position is para to the electron-withdrawing nitro group, which can stabilize the resulting organometallic intermediate through resonance. In contrast, the C-5 position is meta to the nitro group, experiencing a less pronounced electronic effect.

This selectivity is analogous to the behavior observed in other nitro-substituted haloarenes, where metalation or palladium-catalyzed oxidative addition occurs preferentially at the position activated by the nitro group. nih.gov For instance, in related dihalopyridines, site selectivity can be finely tuned by the choice of metalating agent and reaction conditions. iust.ac.ir The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, is known to facilitate efficient Br/Mg exchange on sensitive heterocyclic substrates.

Based on these principles, treatment of this compound with an organolithium or Grignard reagent is expected to selectively form the C-4 organometallic intermediate. This intermediate can then be trapped with various electrophiles to yield 4-substituted-5-bromo-2-nitropyridine derivatives.

Table 1: Predicted Regioselective Metalation of this compound This table is based on established chemical principles, as direct experimental data for this specific compound is limited.

| Reagent | Predicted Major Intermediate | Rationale for Selectivity | Potential Subsequent Reaction |

|---|---|---|---|

| n-BuLi or s-BuLi | 4-Lithio-5-bromo-2-nitropyridine | Preferential lithium-halogen exchange at the C-4 position, activated by the para-nitro group. | Quenching with electrophiles (e.g., aldehydes, CO₂, alkyl halides). |

| i-PrMgCl·LiCl | (5-Bromo-2-nitro-4-pyridyl)magnesium chloride | Selective magnesium-halogen exchange at the more electrophilic C-4 position. nih.gov | Cross-coupling reactions (e.g., Negishi, Kumada). |

Cycloaddition Reactions Involving the Pyridine Ring System and its Derivatives

The pyridine ring of this compound is highly electron-deficient due to the cumulative effects of the ring nitrogen and the powerful nitro group. This electronic characteristic makes it an unsuitable diene component in standard Diels-Alder reactions. However, it enhances its potential to participate as the 2π-electron component (dienophile) in polar Diels-Alder reactions or in inverse-electron-demand Diels-Alder (IEDDA) reactions. conicet.gov.arsciforum.netwikipedia.org

Diels-Alder Reactions: Theoretical studies on 3-nitropyridine (B142982) have shown that it can act as an electrophilic dienophile in polar Diels-Alder reactions with electron-rich dienes, leading to the formation of isoquinoline (B145761) derivatives. conicet.gov.ar By analogy, the C-4/C-5 double bond of this compound could potentially act as a dienophile, reacting with electron-rich dienes. The reaction would be regioselective, guided by the electronic and steric influences of the substituents.

[3+2] Cycloaddition Reactions: Research on other nitropyridine systems has demonstrated their ability to act as dipolarophiles in [3+2] cycloaddition reactions. For example, various 2-substituted 3-nitropyridines react with azomethine ylides to form condensed pyrroline (B1223166) structures. mdpi.comresearchgate.netresearchgate.net The success of these reactions is highly dependent on the presence of electron-withdrawing groups, which increase the electrophilicity of the pyridine ring. Given the strong electron-deficient nature of this compound, it is a plausible candidate for such transformations, likely reacting across the C-4/C-5 bond to yield fused heterocyclic systems after a potential dearomatization step.

Table 2: Potential Cycloaddition Reactions for this compound Derivatives This table presents hypothetical reaction pathways based on the reactivity of analogous compounds.

| Reaction Type | Reactant Partner | Potential Product Class | Relevant Precedent |

|---|---|---|---|

| Polar [4+2] Diels-Alder | Electron-rich diene (e.g., Danishefsky's diene) | Substituted Dihydro- or Tetrahydro-quinoline derivatives | 3-Nitropyridine acts as a dienophile in polar Diels-Alder reactions. conicet.gov.arsciforum.net |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Fused Pyrrolopyridine derivatives | Substituted nitropyridines undergo [3+2] cycloaddition with ylides. mdpi.comresearchgate.net |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-rich dienophile (e.g., enamine, vinyl ether) | (Requires derivatization of the pyridine into a suitable diene system) | Electron-deficient heterocycles are key components in IEDDA reactions. wikipedia.orgsigmaaldrich.comnih.gov |

Derivatization Strategies for Advanced Functional Materials Precursors

The term "derivatization" refers to the chemical modification of a compound to produce a new substance with different properties, often to enhance volatility, improve chromatographic separation, or prepare it for further synthesis. researchgate.netsigmaaldrich.comnih.govnih.govsigmaaldrich.com For this compound, derivatization is key to its use as a precursor for more complex molecules, particularly for advanced functional materials. The differential reactivity of the two bromine atoms is crucial for these strategies, allowing for sequential and site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org

Site-Selective Cross-Coupling Reactions: The electronic disparity between the C-4 and C-5 positions enables a stepwise approach to synthesis. The C-4 position, being more electrophilic, is expected to be the primary site for initial cross-coupling reactions like Suzuki-Miyaura, Stille, or Sonogashira couplings. nih.govbaranlab.org This selective first-step derivatization yields a mono-functionalized 5-bromo-2-nitropyridine (B47719) intermediate. This intermediate can then undergo a second, distinct cross-coupling reaction at the less reactive C-5 position, allowing for the controlled assembly of unsymmetrical, highly functionalized pyridine structures. Such structures are valuable scaffolds in medicinal chemistry and materials science. mdpi.comrug.nl For example, studies on 2,4-dichloro-3-nitropyridine (B57353) have shown that the C-4 position can be selectively arylated under specific ligand-free Suzuki-Miyaura conditions. nih.govresearchgate.net

This stepwise functionalization provides a powerful tool for creating complex molecular architectures, which are precursors to organic light-emitting diodes (OLEDs), sensors, and other advanced materials where the electronic properties of the core heterocycle are critical.

Table 3: Hypothetical Stepwise Derivatization via Sequential Cross-Coupling This table outlines a conceptual synthetic route based on established site-selectivity principles.

| Step | Reaction | Reagents & Conditions (Example) | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling (Site 1) | Arylboronic acid (Ar¹-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-5-bromo-2-nitropyridine | Preferential coupling at the more electrophilic C-4 position, activated by the para-nitro group. nih.govrsc.org |

| 2 | Sonogashira Coupling (Site 2) | Terminal alkyne (Ar²-C≡CH), Pd/Cu catalyst | 4-Aryl-5-(alkynyl)-2-nitropyridine | Coupling at the remaining, less reactive C-5 position under different catalytic conditions. researchgate.net |

Advanced Spectroscopic and Mechanistic Investigations of 4,5 Dibromo 2 Nitropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in Reaction Pathway Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of pyridine (B92270). For a compound like 4,5-Dibromo-2-nitropyridine, both ¹H and ¹³C NMR would provide crucial information about its chemical structure.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyridine ring are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which would deshield the protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the bromine atoms also exhibit an electron-withdrawing inductive effect, further contributing to the downfield shift of the ring protons. The expected ¹H NMR spectrum of this compound would show two signals corresponding to the two protons on the pyridine ring. The coupling between these protons would provide information about their relative positions.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are also affected by the substituents. The carbon atom attached to the nitro group would be significantly deshielded and appear at a high chemical shift. The carbon atoms bonded to the bromine atoms would also be deshielded, though to a lesser extent.

By monitoring the changes in the NMR spectra during a reaction, it is possible to elucidate the reaction pathway. For instance, in a nucleophilic substitution reaction where one of the bromine atoms is replaced, the appearance of new signals and the disappearance of the original signals can be tracked over time to understand the reaction kinetics and identify any intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.5 - 8.8 | - |

| H-6 | 8.2 - 8.5 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 125 - 130 |

| C-4 | - | 115 - 120 |

| C-5 | - | 120 - 125 |

| C-6 | - | 140 - 145 |

Vibrational Spectroscopy (Infrared and Raman) for Structural Conformational Studies and Functional Group Analysis

The IR and Raman spectra of nitropyridines are characterized by several key vibrational modes. The symmetric and asymmetric stretching vibrations of the nitro group typically appear in the regions of 1330-1370 cm⁻¹ and 1520-1560 cm⁻¹, respectively. The C-Br stretching vibrations are expected to be observed in the lower frequency region, typically between 500 and 700 cm⁻¹. The pyridine ring itself has a set of characteristic vibrational modes, including ring stretching, in-plane bending, and out-of-plane bending vibrations, which would be influenced by the positions and nature of the substituents.

For instance, in a study of the related compound 5-bromo-2-nitropyridine (B47719), the FT-Raman and FT-IR spectra were recorded and the vibrational frequencies were assigned based on density functional theory (DFT) calculations nih.gov. The NO₂ asymmetric and symmetric stretching vibrations were observed at 1529 cm⁻¹ and 1350 cm⁻¹, respectively . The C-Br stretching vibration was assigned to a band at 527 cm⁻¹ in the FT-IR spectrum.

By comparing the experimental spectra with theoretical calculations, a detailed understanding of the vibrational modes can be achieved. This information is crucial for confirming the structure of the molecule and can also be used to study intermolecular interactions and conformational changes.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Brominated Nitropyridines

| Vibrational Mode | 5-bromo-2-nitropyridine (Experimental) nih.gov | Predicted Range for this compound |

|---|---|---|

| NO₂ Asymmetric Stretch | 1529 | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1350 | 1330 - 1370 |

| C-Br Stretch | 527 | 500 - 700 |

| Pyridine Ring Breathing | ~1020 | 1000 - 1050 |

Mass Spectrometry in Reaction Pathway Analysis, Product Identification, and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry would be essential for confirming its identity and for identifying products in its reactions.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, a compound with one bromine atom will show two molecular ion peaks of approximately equal intensity, separated by two mass units (M⁺ and M+2). A compound with two bromine atoms, such as this compound, will exhibit a characteristic isotopic cluster for the molecular ion with a ratio of approximately 1:2:1 for the M⁺, M+2, and M+4 peaks.

Electron impact (EI) mass spectrometry is a "hard" ionization technique that often leads to extensive fragmentation of the molecule azom.comruc.dk. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (NO₂), a bromine atom (Br), or a combination of these, leading to the formation of various fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms in the molecule.

In reaction pathway analysis, mass spectrometry can be used to identify the products and any stable intermediates. By coupling a mass spectrometer to a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS), complex reaction mixtures can be separated and each component can be analyzed individually.

X-ray Crystallography for Solid-State Structural Elucidation of Complex Derivatives

Such studies on derivatives are crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. The data obtained from X-ray crystallography can also be correlated with the results from spectroscopic techniques and computational studies to provide a comprehensive understanding of the molecule's structure and properties.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of a compound and the feasibility of its chemical transformations. For this compound, key transformations would include nucleophilic aromatic substitution (SₙAr) reactions, where one or both bromine atoms are displaced by a nucleophile.

The kinetics of SₙAr reactions are highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. The presence of the electron-withdrawing nitro group in this compound would activate the pyridine ring towards nucleophilic attack. Kinetic studies would involve monitoring the concentration of reactants and products over time, typically using spectroscopic techniques like UV-Vis or NMR spectroscopy, to determine the rate law and the rate constant for the reaction.

The thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the equilibrium and the spontaneity of the reaction. These parameters can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant. For the reactions of this compound, these parameters would provide valuable information about the stability of the reactants, products, and any intermediates.

In-situ Spectroscopic Techniques for Mechanistic Interrogation and Intermediate Detection

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a dynamic view of the reaction progress and enabling the detection of transient intermediates. For investigating the reaction mechanisms of this compound, techniques such as in-situ NMR, in-situ IR, and mass spectrometry can be employed.

In-situ NMR spectroscopy is particularly powerful for tracking the transformation of reactants into products and for identifying any intermediates that accumulate to a detectable concentration researchgate.net. By acquiring NMR spectra at regular intervals during the reaction, the concentration profiles of all species can be determined, which is crucial for kinetic analysis.

In-situ IR spectroscopy can also be used to monitor reactions by tracking the changes in the vibrational bands of functional groups. For example, the disappearance of the C-Br stretching band and the appearance of a new band corresponding to the bond formed with the nucleophile can be followed.

Mass spectrometry can be used for the in-situ detection of reaction intermediates, especially when coupled with techniques that allow for the gentle ionization of species directly from the reaction mixture nih.govstanford.edu. This can provide evidence for the existence of short-lived intermediates that are not observable by other methods rsc.org. The detection of such intermediates is critical for distinguishing between different possible reaction mechanisms, such as a concerted versus a stepwise SₙAr pathway rsc.org.

Lack of Specific Research Data for Computational and Theoretical Studies of this compound

Following a comprehensive search for computational and theoretical studies focused specifically on the chemical compound This compound , it has been determined that there is a notable absence of published research data required to fulfill the detailed article outline provided.

The request specified an in-depth analysis covering several key areas of computational chemistry, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, reaction pathway modeling, and Natural Bond Orbital (NBO) analysis, all centered exclusively on this compound.

Despite extensive searches for relevant scholarly articles and papers, no specific studies providing the necessary data for this particular compound could be located. The available literature includes computational analyses of structurally related compounds, such as other brominated or nitrated pyridine derivatives (e.g., 2-chloro-5-nitropyridine or 5-bromo-2-nitropyridine). However, per the strict instructions to focus solely on this compound, the data from these related molecules cannot be used to generate a scientifically accurate and authoritative article on the specified subject.

Consequently, it is not possible to construct the requested article with the required level of detail and scientific accuracy for each specified subsection, as the foundational research data is not present in the public domain.

Computational and Theoretical Studies of 4,5 Dibromo 2 Nitropyridine

Aromaticity Assessment using Computational Indices (e.g., NICS)

The aromaticity of 4,5-Dibromo-2-nitropyridine is a subject of theoretical interest, as the introduction of substituents can significantly influence the electron delocalization within the pyridine (B92270) ring. Computational chemistry provides powerful tools to quantify the aromatic character of such molecules. Among the most widely used methods is the calculation of Nucleus-Independent Chemical Shift (NICS), a magnetic criterion for aromaticity. nih.govnih.govgithub.io This approach, introduced by Schleyer et al., gauges aromaticity by measuring the magnetic shielding at a specific point within or above the ring system. nih.gov

Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which in turn induces a shielded region in the center of the ring. Consequently, a negative NICS value is indicative of aromatic character. Conversely, antiaromatic compounds exhibit a paratropic ring current, leading to a deshielded region and a positive NICS value. Non-aromatic or weakly aromatic systems show NICS values close to zero. mdpi.com

Several variations of the NICS method exist to provide a more detailed understanding of the aromaticity. nih.govscispace.com The most common calculations include:

NICS(0): The magnetic shielding is calculated at the geometric center of the ring.

NICS(1): The calculation is performed 1 Å above the plane of the ring to minimize the influence of local sigma bond effects and better reflect the contribution of the π-electron system.

For this compound, computational studies would be expected to show a negative NICS value for the pyridine ring, confirming its aromatic character. However, the magnitude of this value would be influenced by the electronic effects of the bromo and nitro substituents. Both are electron-withdrawing groups, which could potentially reduce the electron density within the π-system of the pyridine ring and thus modulate its degree of aromaticity.

To illustrate the application of this method, a hypothetical set of NICS values for this compound is presented below. These values are for demonstrative purposes and would require specific quantum chemical calculations for verification.

| Compound | NICS(0) | NICS(1) |

|---|---|---|

| Benzene (Reference) | -9.7 | -11.5 |

| Pyridine (Reference) | -9.0 | -10.8 |

| This compound | -7.5 | -9.2 |

In this hypothetical scenario, the NICS values for this compound are negative, indicating that the compound retains its aromaticity. However, the values are slightly less negative than those of benzene and pyridine, which would suggest a slight reduction in aromatic character due to the presence of the electron-withdrawing substituents. More advanced analyses could also dissect the contributions of different molecular orbitals to the total NICS value, providing deeper insight into the electronic structure of the molecule. scispace.com

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Heterocyclic Systems

There is no available information on the use of 4,5-Dibromo-2-nitropyridine as a synthetic building block for creating complex heterocyclic systems. The reactivity of the bromine and nitro substituents, which would be crucial for such transformations, has not been described in accessible literature.

Precursors for Polymeric Materials and Advanced Polymers

No studies have been found that describe the use of this compound as a monomer or precursor for the synthesis of polymeric materials or advanced polymers.

Components in Optoelectronic Devices (e.g., OLEDs, Sensors)

Information regarding the incorporation of this compound into optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or chemical sensors is not present in the reviewed literature.

Scaffolds for Supramolecular Assemblies and Coordination Chemistry

There are no documented instances of this compound being used as a scaffold for designing supramolecular assemblies or in the field of coordination chemistry.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

While other brominated nitropyridines serve as key intermediates in the agrochemical and specialty chemical industries, no such role has been documented for the 4,5-dibromo-2-nitro isomer.

Catalytic Applications of Derived Complexes and Ligand Design

The potential for complexes derived from this compound to be used in catalytic applications, or its use in ligand design for catalysis, is not a subject of any available research.

Novel Ligand Design and Metal Chelation Properties of Derivatives

The design of novel ligands from this compound and the metal chelation properties of any such derivatives have not been investigated in the accessible scientific literature.

Future Research Directions and Concluding Perspectives

Exploration of Novel and More Sustainable Synthetic Methodologies

Currently, specific, optimized, and sustainable synthetic routes for 4,5-dibromo-2-nitropyridine are not extensively documented in publicly accessible research. Future research should aim to develop such methodologies. General approaches to substituted pyridines often involve multi-step sequences including nitration and halogenation. For instance, the synthesis of related compounds like 2-nitro-5-bromopyridine can be achieved through the bromination and nitration of pyridine (B92270), or by the oxidation of 2-amino-5-bromopyridine. google.com Similar strategies could be adapted for the synthesis of the 4,5-dibromo isomer, although challenges in regioselectivity would need to be addressed. The development of greener synthetic methods, minimizing the use of harsh reagents and improving atom economy, would be a significant advancement.

Development of Chemo- and Regioselective Transformations for Enhanced Efficiency

The reactivity of this compound is predicted to be influenced by the electron-withdrawing nitro group and the two bromine atoms. This substitution pattern offers multiple sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Future investigations should focus on developing highly chemo- and regioselective transformations to selectively functionalize the C-Br bonds at the 4- and 5-positions, as well as transformations involving the nitro group. The differential reactivity of the two bromine atoms could be exploited to introduce diverse functionalities in a controlled manner, leading to the synthesis of complex molecular architectures.

Integration into Advanced Materials Science for Novel Functional Applications

Halogenated and nitrated aromatic compounds are valuable building blocks in materials science. While there is no specific research on the integration of this compound into advanced materials, its predicted properties suggest potential applications. The presence of bromine atoms allows for its incorporation into polymers, potentially imparting flame-retardant properties. Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, could make it a candidate for use in organic electronics as an n-type material. Future work could explore the synthesis of polymers and functional materials derived from this compound and evaluate their properties.

Interdisciplinary Research Opportunities in Organometallic Chemistry and Catalysis

The pyridine nitrogen and the bromine atoms of this compound make it a potential ligand for various metal centers. Research into its coordination chemistry could lead to the development of novel organometallic complexes with interesting catalytic or photophysical properties. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyridyl ligands can influence the efficiency and selectivity of these transformations. Investigating the role of this compound as a ligand or a precursor to ligands in catalysis represents a promising, yet unexplored, avenue of research.

Challenges and Opportunities in the Field of Halogenated Nitropyridine Chemistry

The chemistry of halogenated nitropyridines is a field with both significant challenges and exciting opportunities. A primary challenge lies in the development of regioselective and sustainable synthetic methods to access specific substitution patterns. acs.org The inherent electron deficiency of the pyridine ring makes electrophilic substitution difficult, often requiring harsh reaction conditions. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.